1-(2-Hydroxyethyl)-5-oxopyrrolidine-3-carboxylic acid

Overview

Description

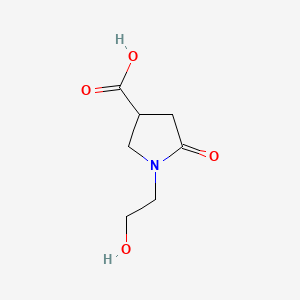

1-(2-Hydroxyethyl)-5-oxopyrrolidine-3-carboxylic acid is a heterocyclic organic compound that contains a pyrrolidine ring substituted with a hydroxyethyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxyethyl)-5-oxopyrrolidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable amino acid derivative, the cyclization can be induced by heating with a dehydrating agent, leading to the formation of the pyrrolidine ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxyethyl)-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form a hydroxyl group.

Substitution: The carboxylic acid group can participate in esterification or amidation reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts, while amidation can be achieved using amines and coupling agents like carbodiimides.

Major Products:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of esters or amides.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

1-(2-Hydroxyethyl)-5-oxopyrrolidine-3-carboxylic acid is utilized in the synthesis of more complex molecules. Its functional groups facilitate various chemical reactions such as oxidation, reduction, and substitution, making it an essential intermediate in organic synthesis.

| Reaction Type | Product Type |

|---|---|

| Oxidation | Aldehydes, Carboxylic Acids |

| Reduction | Alcohols |

| Substitution | Esters, Amides |

Biological Applications

Antimicrobial Activity

Recent studies have shown that derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid exhibit promising antimicrobial properties against multidrug-resistant pathogens. In vitro tests demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, indicating its potential as a scaffold for developing new antimicrobial agents .

Anticancer Properties

The compound has also been investigated for its anticancer effects. In a study involving A549 human lung cancer cells, certain derivatives showed significant cytotoxicity compared to standard chemotherapeutic agents like cisplatin. This suggests that this compound could be further explored for cancer treatment applications .

Therapeutic Potential

Anti-inflammatory Effects

Research indicates that derivatives of this compound may possess anti-inflammatory properties. A series of pyrrolidinone derivatives were synthesized and evaluated for their anti-inflammatory activity, showing potential as therapeutic agents in treating inflammatory conditions .

Antioxidant Activity

Radical Scavenging Ability

The antioxidant capabilities of this compound derivatives have been assessed using the DPPH radical scavenging assay. Some derivatives exhibited higher antioxidant activity than ascorbic acid, highlighting their potential in preventing oxidative stress-related diseases .

Case Study 1: Antimicrobial Screening

A library of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives was screened against WHO-priority pathogens. Compounds demonstrated varying degrees of effectiveness with Minimum Inhibitory Concentrations (MIC) ranging from 8 µg/mL to >128 µg/mL against resistant strains .

Case Study 2: Anticancer Activity

In a controlled study on A549 cells, several derivatives were tested for cytotoxicity. Results indicated that certain compounds induced significant cell death at concentrations lower than those required for traditional chemotherapy agents, suggesting a promising avenue for further research into cancer therapies .

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyethyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with active sites, influencing the compound’s biological activity. The pyrrolidine ring provides structural stability and contributes to the compound’s overall conformation.

Comparison with Similar Compounds

Pyrrolidine-2-carboxylic acid: Similar structure but lacks the hydroxyethyl group.

5-Oxopyrrolidine-3-carboxylic acid: Similar structure but lacks the hydroxyethyl group.

1-(2-Hydroxyethyl)pyrrolidine: Similar structure but lacks the carboxylic acid group.

Uniqueness: 1-(2-Hydroxyethyl)-5-oxopyrrolidine-3-carboxylic acid is unique due to the presence of both the hydroxyethyl and carboxylic acid groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial applications.

Biological Activity

1-(2-Hydroxyethyl)-5-oxopyrrolidine-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure

The molecular formula for this compound is , with a molecular weight of 159.17 g/mol. The compound features a pyrrolidine ring with a carboxylic acid group and a hydroxyethyl substituent, which may influence its biological properties.

This compound exhibits several mechanisms of action that contribute to its biological activity:

- Antimicrobial Activity : The compound has shown promising results against various Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis, particularly in strains resistant to conventional antibiotics. Its mechanism involves inhibiting bacterial cell wall synthesis and disrupting metabolic pathways essential for bacterial survival .

- Anticancer Properties : In vitro studies indicate that derivatives of this compound can induce apoptosis in cancer cells. For instance, the compound's analogs have demonstrated significant cytotoxic effects against A549 human lung cancer cells .

Antimicrobial Activity

A study assessed the antimicrobial efficacy of various derivatives of this compound against multidrug-resistant pathogens. The Minimum Inhibitory Concentration (MIC) values are summarized in the following table:

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| 1a | S. aureus | >128 |

| 1b | E. faecalis | >128 |

| 2b | Methicillin-resistant S. aureus | 64 |

| 3a | C. difficile | 32 |

| 4b | C. auris | 16 |

These results indicate that specific modifications to the compound can enhance its antimicrobial potency, especially against resistant strains .

Anticancer Activity

The anticancer potential was evaluated using cell viability assays on A549 cells. The results showed that compounds derived from this compound exhibited varying degrees of cytotoxicity:

| Compound | IC50 (µM) |

|---|---|

| Derivative A | 15 |

| Derivative B | 20 |

| Derivative C | 10 |

These findings suggest that structural modifications significantly impact the anticancer activity of this class of compounds .

Case Studies

Several studies have highlighted the biological activity of this compound:

- Antimicrobial Resistance Study : Research focused on the development of new antimicrobial agents to combat resistant strains revealed that derivatives of this compound could effectively inhibit growth in multidrug-resistant S. aureus. The study emphasized the importance of structural diversity in enhancing antimicrobial efficacy .

- Cancer Cell Line Evaluation : Another study investigated the effects of various derivatives on human lung cancer cell lines, demonstrating that certain modifications led to increased apoptosis rates compared to control groups . This underscores the potential for developing targeted therapies based on these compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-Hydroxyethyl)-5-oxopyrrolidine-3-carboxylic acid, and how can purity be optimized?

The compound can be synthesized via a multi-step process starting with condensation of appropriate precursors (e.g., amino alcohols and dicarboxylic acids) under reflux conditions. For example, a related pyrrolidinone derivative was synthesized by reacting 2-amino-4-methylphenol with itaconic acid in water, followed by purification via alkaline dissolution (5% NaOH), acidification to pH 2, and recrystallization . Esterification and subsequent functionalization (e.g., hydrazide formation) can introduce bioactive moieties. Purity optimization requires iterative recrystallization, chromatographic techniques, and validation via elemental analysis and spectroscopic methods (¹H/¹³C NMR, FT-IR) .

Q. Which spectroscopic and analytical methods are essential for confirming the structure of this compound?

Critical methods include:

- ¹H/¹³C NMR : To confirm proton environments and carbon backbone, particularly distinguishing the hydroxyethyl group and lactam ring .

- FT-IR : To identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the lactam, O-H stretch for hydroxyethyl) .

- Elemental analysis : To verify empirical formula and purity (>95% recommended) .

- X-ray crystallography (if crystalline): For absolute stereochemical assignment, as demonstrated in diastereoselective syntheses of related pyrrolidinones .

Q. How can researchers assess the potential pharmacological activities of this compound?

Initial screening should include:

- In vitro bioassays : Test antibacterial activity (e.g., MIC against E. coli or S. aureus), antioxidant capacity (DPPH radical scavenging), and cytotoxicity (MTT assay on cancer cell lines) .

- Structure-activity relationship (SAR) : Modify the hydroxyethyl group or introduce heterocyclic moieties (e.g., pyrazole, pyrrole) to enhance bioactivity, as seen in related derivatives .

Advanced Research Questions

Q. How can diastereoselective synthesis be achieved for derivatives of this compound?

Diastereoselectivity can be controlled using chiral precursors or reaction conditions. For example, methyl 3-aryl-5-oxopyrrolidine-2-carboxylates were synthesized with high diastereomeric excess via neutralization of diastereohomogeneous glutamate hydrochlorides, followed by cyclization under mild acidic conditions . Stereochemical outcomes should be validated via NOESY NMR or X-ray diffraction .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

Contradictions may arise from:

- Purity discrepancies : Ensure rigorous characterization (e.g., HPLC purity >98%) and replicate assays .

- Assay variability : Standardize protocols (e.g., cell line origins, incubation times) and include positive controls (e.g., piracetam for neuroactivity) .

- Structural analogs : Compare bioactivity of the hydroxyethyl derivative with methylphenyl or dimethoxyphenylmethyl analogs to isolate substituent effects .

Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?

- Molecular docking : Predict binding affinity to targets (e.g., γ-aminobutyric acid receptors for anticonvulsant activity) using software like AutoDock Vina.

- ADMET prediction : Use tools like SwissADME to evaluate solubility, blood-brain barrier permeability, and metabolic stability .

Q. What are the challenges in scaling up synthesis, and how can reaction conditions be optimized?

Key challenges include:

- Purification bottlenecks : Replace column chromatography with recrystallization or fractional distillation for large batches .

- Catalyst efficiency : Screen transition-metal catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps, as seen in pyrazole-based syntheses .

- Solvent selection : Use greener solvents (e.g., ethanol/water mixtures) to improve yield and reduce waste .

Q. How does the hydroxyethyl substituent influence the compound’s reactivity and bioactivity compared to other analogs?

The hydroxyethyl group enhances hydrophilicity, potentially improving solubility and bioavailability. Comparative SAR studies with methyl or phenyl substituents (e.g., 1-(2-methoxyethyl) or 1-benzyl analogs) can clarify its role in target binding . Hydrogen-bonding interactions via the hydroxyl group may also modulate enzyme inhibition, as observed in related lactam derivatives .

Properties

IUPAC Name |

1-(2-hydroxyethyl)-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO4/c9-2-1-8-4-5(7(11)12)3-6(8)10/h5,9H,1-4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYORUPRFHVMNOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CCO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70962888 | |

| Record name | 1-(2-Hydroxyethyl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70962888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43094-95-7 | |

| Record name | N-(2-Hydroxyethyl)-2-pyrrolidone-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43094-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Hydroxyethyl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043094957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Hydroxyethyl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70962888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-hydroxyethyl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.969 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.